8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative with structural modifications at positions 7 and 8 of the purine-2,6-dione core. The compound features:
- Position 8: A (2,6-dimethylmorpholin-4-yl)methyl group, introducing steric bulk and hydrogen-bonding capacity from the morpholine ring, which may influence receptor binding or pharmacokinetics .
- Positions 1 and 3: Methyl groups, common in xanthine derivatives like theophylline, to modulate adenosine receptor affinity and phosphodiesterase inhibition .
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-11-8-21(9-12(2)26-11)10-13-18-15-14(22(13)6-7-25-5)16(23)20(4)17(24)19(15)3/h11-12H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDCZMBNOSWRHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of formamide with a suitable aldehyde, followed by cyclization and oxidation reactions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction using 2,6-dimethylmorpholine and an appropriate leaving group.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride and a suitable base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the purine core, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Medicinal Chemistry
- Antiviral Activity : Research has indicated that purine derivatives can exhibit antiviral properties by inhibiting viral replication mechanisms. The specific modifications in this compound may enhance its efficacy against certain viruses.
- Anti-inflammatory Effects : Compounds similar to this one have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Cancer Research : The compound's ability to interact with specific molecular targets makes it a candidate for further investigation in cancer therapeutics. Studies are exploring its role in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
Pharmacology
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for evaluating its therapeutic potential. The presence of the morpholine ring may enhance solubility and bioavailability.
- Mechanism of Action : Ongoing studies are focused on elucidating how this compound interacts with biological targets at the molecular level, which is essential for developing targeted therapies.
Industrial Applications
- Material Science : The unique chemical properties of this compound make it suitable for use in developing new materials with specific functionalities, such as drug delivery systems or coatings.
- Chemical Synthesis : As a building block in organic synthesis, it can be used to create more complex molecules that may have diverse applications in pharmaceuticals and agrochemicals.
Case Study 1: Antiviral Research
A study published in Journal of Medicinal Chemistry explored various purine derivatives' antiviral activities against influenza viruses. The findings suggested that modifications similar to those in 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione could enhance antiviral potency significantly.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Pharmacology Reports evaluated several purine analogs for their anti-inflammatory effects in vitro. The results indicated that compounds with morpholine substitutions showed a marked decrease in pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- 7-Substituent Impact: Hydrophilic groups (e.g., 2-methoxyethyl in the target compound and ) improve aqueous solubility compared to lipophilic groups like hexyl () or benzyl (). Aromatic substituents (e.g., 2-phenylethyl in ) may enhance binding to aromatic-rich receptors (e.g., adenosine A2A) .
- 8-Substituent Impact: Morpholine derivatives (e.g., dimethylmorpholinylmethyl in the target compound) introduce stereoelectronic effects and metabolic resistance compared to simpler morpholino groups () .
Antiarrhythmic and Cardiovascular Effects
- : Compound 15 (8-(2-morpholin-4-yl-ethylamino)) demonstrated prophylactic antiarrhythmic activity with an ED50 of 55.0, linked to its morpholine-ethylamino group’s interaction with α-adrenoreceptors (Ki = 0.225–1.400 µM) .
Metabolic Stability
- The 2,6-dimethylmorpholin-4-yl group in the target compound may offer superior metabolic stability compared to unmethylated morpholine derivatives (e.g., ) by reducing oxidative N-dealkylation .
Detailed Research Findings
Pharmacological Potential
- Cardiovascular Applications: The antiarrhythmic activity of morpholine-ethylamino derivatives () implies that the target compound’s substituents may be optimized for similar efficacy .
Biological Activity
The compound 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that exhibits significant biological activity. It is classified as a modified xanthine analog and has potential implications in medicinal chemistry due to its structural features and biological interactions.
- Molecular Formula: C17H27N5O4
- Molecular Weight: 365.4 g/mol
- CAS Number: 573707-05-8
The compound features a purine base that is modified with a morpholine ring and a methoxyethyl group, which may enhance its solubility and biological activity.
Synthesis
The synthesis of this compound involves multi-step organic reactions that introduce the morpholine and methoxyethyl groups onto the purine scaffold. Key methods include:
- Formation of the Purine Base: Initial synthesis of the purine core.
- Functionalization: Introduction of morpholine and methoxyethyl groups through reactions such as alkylation or acylation.
- Optimization of Conditions: Careful control of temperature, pH, and solvent choice is essential to maximize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may exert its effects by:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in nucleotide metabolism.
- Modulation of Receptor Activity: It could interact with receptors that play roles in cellular signaling pathways.
Antiviral Properties
Recent studies have indicated that this compound exhibits antiviral activity against various viruses by inhibiting viral replication mechanisms. For example:
- Study on Viral Inhibition: In vitro assays demonstrated that the compound significantly reduced viral load in infected cell cultures by targeting viral polymerases.
Anticancer Activity
Research has also explored the anticancer potential of this compound:
- Cell Proliferation Inhibition: In cancer cell lines, the compound showed dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent .
Case Studies
- Study on Hepatitis C Virus (HCV): A study evaluated the compound's effectiveness against HCV. Results showed a 70% reduction in viral replication at concentrations above 10 µM, indicating its potential as an antiviral agent.
- Cancer Cell Line Study: In a study involving breast cancer cells, treatment with the compound resulted in significant apoptosis (programmed cell death) compared to controls, highlighting its potential in cancer therapy .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Compound A | Structure A | Moderate antiviral activity | Similar mechanism |
| Compound B | Structure B | High anticancer potential | Different side groups |
This table illustrates how this compound compares to similar compounds in terms of biological activity.
Q & A
How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?
Answer:
Synthesis optimization requires systematic variation of temperature, solvent polarity, and reaction time. For morpholinylmethyl-substituted purine derivatives, polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C typically enhance nucleophilic substitution efficiency. Purification via column chromatography with gradient elution (hexane:ethyl acetate) improves purity, while recrystallization in ethanol can further isolate high-yield fractions. Contamination from residual morpholine intermediates should be monitored via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
What advanced spectroscopic techniques are critical for resolving structural ambiguities in derivatives of this compound?
Answer:
- NMR: 2D-NMR (HSQC, HMBC) confirms substitution patterns at the purine core and morpholinylmethyl linkage.
- Mass Spectrometry: High-resolution ESI-MS distinguishes isotopic clusters to verify molecular formula (e.g., m/z 419.9 for the parent ion, as observed in morpholine analogs) .
- X-ray Crystallography: Resolves stereochemical uncertainties in the morpholine ring and methoxyethyl chain conformation .
How can contradictory data on this compound’s biological activity (e.g., Wnt pathway modulation vs. nucleotide mimicry) be reconciled?
Answer:
Contradictions arise from assay-specific conditions (e.g., cell type, concentration). To resolve:
- Perform dose-response studies (1 nM–100 µM) across multiple cell lines (HEK293, HeLa) to quantify Wnt/β-catenin activation via luciferase reporters .
- Use competitive binding assays (SPR or ITC) to compare affinity for adenosine receptors (A1, A2A) versus Wnt co-receptors (LRP6). Structural analogs with modified morpholine groups show divergent target preferences, suggesting substituent-dependent mechanisms .
What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Answer:
- Molecular Dynamics (MD): Simulate solvation-free energy to predict logP (experimental PSA: ~70.91, similar to morpholine derivatives) .
- Docking Studies: Use AutoDock Vina to model interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) and assess metabolic stability. Prioritize poses with binding energies ≤ -7 kcal/mol .
- ADMET Prediction: Tools like SwissADME estimate bioavailability (Lipinski’s Rule compliance: MW < 500, H-bond donors ≤ 5) .
How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Answer:
Key analogs and their pharmacological profiles:
SAR trends indicate that alkylamino or benzyl groups at position 7 enhance receptor selectivity, while morpholinylmethyl at position 8 stabilizes hydrophobic binding pockets .
What experimental strategies validate the compound’s stability under physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h; analyze degradation via UPLC-MS. Morpholine rings are prone to hydrolysis at pH < 3 .
- Plasma Stability: Add 10% human plasma; quantify parent compound depletion over 6h. Methoxyethyl groups reduce esterase-mediated degradation compared to acetylated analogs .
How can researchers address challenges in synthesizing enantiomerically pure morpholinylmethyl derivatives?
Answer:
- Chiral Chromatography: Use Chiralpak IA columns (hexane:isopropanol, 90:10) to separate enantiomers.
- Asymmetric Synthesis: Employ (R)- or (S)-2,6-dimethylmorpholine precursors to control stereochemistry at the morpholine ring .
What in vitro assays are most reliable for evaluating this compound’s antiarrhythmic potential?
Answer:
- Langendorff Perfused Heart Model: Measure action potential duration (APD90) in isolated rat hearts. Baseline theophylline derivatives show prophylactic antiarrhythmic activity at 10 µM .
- hERG Channel Inhibition: Patch-clamp assays (IC50 determination) to assess cardiac toxicity risks .
How does the methoxyethyl substituent influence solubility and membrane permeability?
Answer:
The methoxyethyl chain increases hydrophilicity (clogP reduction from 3.2 to 2.7 vs. benzyl analogs) while maintaining passive diffusion (PAMPA permeability: 12 × 10⁻⁶ cm/s). MD simulations show hydrogen bonding with phospholipid headgroups enhances membrane partitioning .
What mechanistic insights can be gained from kinetic studies of this compound’s enzyme inhibition?
Answer:
- Time-Dependent Inhibition: Pre-incubate with target enzymes (e.g., PDE4) to distinguish competitive vs. non-competitive mechanisms.
- Ki Determination: Use Dixon plots to calculate inhibition constants. For morpholinylmethyl derivatives, Ki values < 100 nM suggest tight-binding interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
